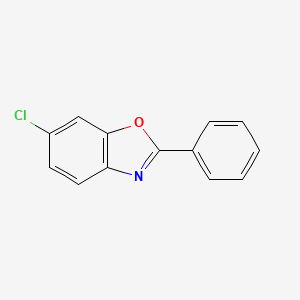

6-Chloro-2-phenyl-1,3-benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOOHHSDVVRTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of Benzoxazole Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

Modern analytical methods provide a comprehensive toolkit for the elucidation of molecular structures. These techniques probe different aspects of a molecule's constitution, from the connectivity of atoms to their spatial arrangement and electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the 6-chloro-2-phenyl-benzoxazole scaffold, the protons on the benzoxazole (B165842) ring and the phenyl ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern dictates the splitting patterns (multiplicity) and coupling constants (J-values). In the analogue 6-chloro-2-(2-nitrophenyl)-benzoxazole, the presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the phenyl protons. rsc.org For the target compound, the protons on the phenyl group would likely appear as a more straightforward multiplet system compared to its nitro-substituted analogue. The protons on the chlorinated benzoxazole ring (H-4, H-5, and H-7) would exhibit chemical shifts and coupling patterns characteristic of a trisubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. In benzoxazole derivatives, the carbon atoms of the heterocyclic ring are particularly diagnostic. For instance, the C-2 carbon, situated between the oxygen and nitrogen atoms, typically resonates at a downfield chemical shift of around δ 162 ppm. nih.gov The carbons of the fused benzene ring (C-3a and C-7a) are also characteristic, appearing at approximately δ 142 ppm and δ 150 ppm, respectively. nih.gov The remaining carbons of the benzoxazole and phenyl rings appear in the typical aromatic region of δ 110-140 ppm. The specific chemical shifts for the carbon atoms in the analogue 6-chloro-2-(2-nitrophenyl)-benzoxazole have been reported and are summarized in the table below. rsc.org

| Technique | Compound | Key Chemical Shifts (δ ppm) |

|---|---|---|

| ¹³C NMR | 6-chloro-2-(2-nitrophenyl)-benzoxazole (in DMSO-d6) | Specific peak data for this analogue is available in referenced literature. rsc.org Characteristic benzoxazole signals are expected around 162 (C-2), 150 (C-7a), and 142 (C-3a) ppm. nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a benzoxazole derivative is characterized by several key absorption bands. Data from a related compound, 2-(4-Methoxyphenyl)-1,3-benzoxazole , shows characteristic peaks at 3049, 2982, and 1616 cm⁻¹.

For 6-Chloro-2-phenyl-1,3-benzoxazole, the spectrum would be expected to display:

Aromatic C-H stretching: Bands typically appear above 3000 cm⁻¹.

C=N stretching: A strong absorption band characteristic of the oxazole (B20620) ring, generally observed in the region of 1610-1620 cm⁻¹. The peak at 1616 cm⁻¹ in the methoxy-analogue is consistent with this assignment.

C-O-C stretching: The ether-like stretching of the oxazole ring usually gives rise to strong bands in the 1200-1270 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings.

C-Cl stretching: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, would indicate the presence of the chloro-substituent.

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,3-benzoxazole | Aromatic C-H stretch | 3049 |

| Aliphatic C-H stretch (of methoxy) | 2982 | |

| C=N stretch | 1616 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₈ClNO. Its calculated monoisotopic mass is approximately 229.0294 g/mol . For comparison, the molecular weight of the parent compound, 2-phenyl-benzoxazole (C₁₃H₉NO), is 195.22 g/mol . nist.gov The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be expected, confirming the presence of a single chlorine atom. The fragmentation pattern would likely involve the loss of radicals such as Cl•, and stable molecules like CO and HCN, providing further structural information.

| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) |

|---|---|---|

| This compound | C₁₃H₈ClNO | ~229.03 |

| 2-phenyl-benzoxazole | C₁₃H₉NO | 195.22 nist.gov |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the benzoxazole ring fused with the phenyl group gives rise to characteristic absorption bands in the UV region. Studies on various 2-phenyl-benzoxazole derivatives show strong absorptions corresponding to π-π* transitions. For example, 2-(4-Methoxyphenyl)-1,3-benzoxazole exhibits a maximum absorption (λmax) at 321 nm in cyclohexane. Other derivatives show absorption maxima in the range of 336 to 374 nm. The parent 1,3-benzoxazole itself absorbs in the 277-300 nm range. It is therefore expected that this compound would exhibit strong UV absorption bands in the 300-350 nm range, characteristic of its extended aromatic system.

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2-(4-Methoxyphenyl)-1,3-benzoxazole | Cyclohexane | 321 |

| 2-(amino-2'-hydroxyphenyl)benzoxazoles | Ethanol (B145695) | 336 - 374 |

| 1,3-benzoxazole | Gas Phase | 277 - 300 |

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound has not been found, studies on related structures, such as 2-(2-aminophenyl)-1,3-benzoxazole , reveal key structural features. nih.gov The benzoxazole ring system is typically found to be almost planar. nih.gov In 2-(substituted-phenyl)benzoxazoles, there is often a small dihedral angle between the plane of the benzoxazole system and the plane of the 2-phenyl ring. This slight twist is due to steric interactions between the two ring systems. A crystal structure analysis of this compound would provide precise bond lengths, bond angles, and information on intermolecular interactions, such as π-π stacking, which govern the crystal packing.

Computational and Theoretical Investigations of 6 Chloro 2 Phenyl 1,3 Benzoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of benzoxazole (B165842) derivatives. These computational techniques allow for a detailed examination of the molecule's ground state properties, including its molecular orbitals and charge distribution.

Density Functional Theory (DFT) Studies for Ground State Properties

DFT has emerged as a powerful tool for investigating the electronic structure of organic molecules. By approximating the many-electron problem to a more manageable one involving electron density, DFT calculations can provide accurate descriptions of molecular properties.

In computational studies of benzoxazole derivatives, a common approach involves the use of the B3LYP functional. This hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is known for its reliability in predicting the geometry and electronic properties of organic compounds. For non-metal elements within these molecules, the 6-31G(d) basis set is often employed to describe the atomic orbitals. researchgate.net This combination of functional and basis set has been shown to provide a good balance between computational cost and accuracy for determining the optimum geometry and electronic structure. researchgate.net

Table 1: Commonly Used Basis Sets and Functionals in DFT Studies of Benzoxazole Derivatives

| Component | Description |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) |

| Basis Set | 6-31G(d) for non-metal elements |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a higher reactivity. DFT calculations are frequently used to determine the energies of these frontier orbitals for benzoxazole derivatives. researchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Orbital | Significance |

| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Understanding the distribution of electron density and the partial charges on individual atoms within a molecule is essential for predicting its electrostatic interactions and reactive sites. Natural Bond Orbital (NBO) analysis is a computational method used to study the charge distribution in molecules. researchgate.net This analysis provides insights into how electrons are shared between atoms and can reveal the locations of positive and negative charge concentration within the 6-Chloro-2-phenyl-1,3-benzoxazole structure.

Semi-Empirical Molecular Orbital Calculations

While DFT provides a high level of theory, semi-empirical methods offer a faster computational alternative, particularly for larger molecules. These methods use parameters derived from experimental data to simplify the calculations. Though generally less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the electronic structure and properties of molecules like this compound.

Intrinsic Chemical Reactivity and Stability Predictions

The data obtained from quantum chemical calculations, such as the HOMO-LUMO gap and atomic charges, are directly used to predict the intrinsic chemical reactivity and stability of this compound. For instance, a smaller HOMO-LUMO gap would suggest that the molecule is more likely to participate in chemical reactions. The atomic charge distribution helps in identifying which parts of the molecule are more susceptible to nucleophilic or electrophilic attack. These theoretical predictions are invaluable for guiding the synthesis and application of this and related compounds.

Global Reactivity Descriptors (Ionization Energy, Electron Affinity)

Within the framework of DFT, these values can be approximated using the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—based on Koopmans' theorem:

Ionization Energy (IE) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

While specific DFT calculations for this compound are not extensively detailed in the available literature, studies on analogous compounds like 2-phenylbenzoxazole (B188899) provide valuable reference points. asianpubs.orgresearchgate.net For these related structures, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed across the benzoxazole system. The presence of the electron-withdrawing chloro group at the 6-position on the benzoxazole ring is expected to lower the energy of both HOMO and LUMO orbitals, thereby increasing the ionization energy and electron affinity compared to the unsubstituted 2-phenylbenzoxazole. A higher IE suggests greater stability and a lower tendency to donate electrons, which can influence its role in charge-transfer interactions. nih.gov

Global Hardness, Softness, and Electrophilicity Index

Derived from the IE and EA values, other global reactivity descriptors provide a more nuanced understanding of chemical behavior. researchgate.net

Global Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as: η = (IE - EA) / 2 A large HOMO-LUMO gap results in high hardness, indicating high stability and low reactivity. researchgate.net

Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. Soft molecules are typically more reactive than hard molecules. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as: ω = (IE + EA)² / (8 * (IE - EA)) This index is crucial for predicting how the molecule will behave as an electrophile in chemical reactions. tandfonline.com

For this compound, the chloro-substituent is anticipated to modulate these properties. The electron-withdrawing nature of chlorine likely increases the molecule's hardness and its electrophilicity index, suggesting it could be more resistant to polarization but a stronger electron acceptor in reactions compared to its non-chlorinated counterpart.

Fukui Functions for Local Reactivity Prediction

Condensed Fukui functions are used to determine the most probable sites for:

Nucleophilic attack (f+): Indicates sites prone to losing an electron.

Electrophilic attack (f-): Indicates sites prone to gaining an electron.

Radical attack (f0): Provides an average of the two.

For benzoxazole derivatives, Fukui function analysis typically identifies the nitrogen and oxygen atoms as key sites for electrophilic interaction due to their lone pairs of electrons. researchgate.netnih.gov In this compound, the carbon atom C2, situated between the electronegative oxygen and nitrogen atoms, and the carbon atom C6, bonded to chlorine, are predicted to be primary sites for nucleophilic attack. asianpubs.org Precise calculations would be necessary to quantify the reactivity of each atomic site definitively.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity sites. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

In this compound, MEP analysis is expected to show strong negative potential (red) around the nitrogen (N3) and oxygen (O1) atoms, corresponding to their high electron density and lone pairs. nih.govresearchgate.net These areas represent the most likely sites for interactions with electrophiles or for hydrogen bonding. Conversely, positive potential (blue) is anticipated around the hydrogen atoms of the phenyl ring and the benzoxazole core, indicating these as sites for potential nucleophilic attack. The region around the chlorine atom would also exhibit specific electrostatic features influencing its interaction with other species. nih.gov

Solvation Effects on Electronic Properties and Thermodynamics

The surrounding solvent environment can significantly influence a molecule's electronic properties and thermodynamic stability. Computational models like the Polarizable Continuum Model (PCM) are used to study these solvation effects. asianpubs.orgresearchgate.net

A study on the parent compound, 2-phenyl benzoxazole, provides insight into these interactions. The free energy of solvation (ΔGsol), which includes electrostatic and non-electrostatic contributions, was calculated in various solvents. asianpubs.org Protic solvents like water and methanol (B129727) generally lead to more significant electrostatic interactions compared to aprotic solvents like benzene (B151609). asianpubs.org The induced dipole moment of the molecule also increases with the dielectric constant of the solvent, indicating a greater polarization of the solute's electron cloud. asianpubs.org

For this compound, the addition of the polar C-Cl bond would enhance its interaction with polar solvents. This is expected to result in a more negative free energy of solvation in protic and polar aprotic solvents compared to the unsubstituted 2-phenyl benzoxazole.

Table 1: Solvation Effects on 2-Phenyl Benzoxazole in Various Solvents (Data from a study on the parent compound) (Data derived from a theoretical study on 2-phenyl benzoxazole using the PCM method at the B3LYP/6-31G level of theory)* asianpubs.org

| Solvent | Dielectric Constant (ε) | ΔGel (kcal/mol) | ΔGnel (kcal/mol) | ΔGsol (kcal/mol) | Induced Dipole Moment (Debye) |

| Acetone | 20.70 | -2.35 | 9.92 | 7.57 | 1.83 |

| Benzene | 2.28 | -0.92 | 10.01 | 9.09 | 1.40 |

| CCl4 | 2.24 | -0.90 | 10.36 | 9.46 | 1.39 |

| Chloroform | 4.90 | -1.56 | 9.94 | 8.38 | 1.59 |

| Methanol | 32.70 | -2.59 | 9.96 | 7.37 | 1.90 |

| Ethanol (B145695) | 24.55 | -2.47 | 10.04 | 7.57 | 1.87 |

| Water | 78.39 | -2.78 | 9.93 | 7.15 | 1.95 |

Note: ΔGel = Electrostatic interaction energy, ΔGnel = Non-electrostatic interaction energy, ΔGsol = Total free energy of solvation.

This table illustrates that for the parent compound, the total interaction energy is positive, suggesting that non-electrostatic contributions (like cavitation energy) dominate over electrostatic contributions. asianpubs.org

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. This is a cornerstone of medicinal chemistry for designing more potent and selective drugs.

QSAR models build a mathematical relationship between a set of molecular descriptors and the observed biological activity. nih.gov For heterocyclic compounds like benzoxazoles, QSAR studies have been successfully used to predict activities such as antimicrobial or antimycobacterial efficacy. nih.govnih.gov

In these models, descriptors can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity.

Studies on related chloro-substituted benzoxazines and benzimidazoles have shown that electronic properties, such as HOMO energy and electrostatic potentials, are often critical determinants of antibacterial or antimycobacterial activity. nih.govnih.gov For instance, the presence and position of a chloro-substituent can significantly alter the electron distribution, impacting how the molecule interacts with its biological target. mdpi.com A QSAR model for this compound would likely reveal a strong correlation between its electronic descriptors (influenced by the chloro and phenyl groups) and its specific biological functions.

Prediction of Biological Activity Profiles

The prediction of biological activity is a crucial step in computational drug discovery, helping to prioritize compounds for synthesis and in vitro/in vitro testing. For benzoxazole derivatives, various in silico models are employed to forecast their therapeutic potential and drug-like properties. nih.gov

In silico tools like PASS (Prediction of Activity Spectra for Substances) and other specialized software are utilized to screen novel compounds against vast biological activity databases. For instance, computational prediction has been successfully used for various benzoxazole scaffolds to identify likely biological activities, including potential antitubercular and CNS-related effects. pnrjournal.comresearchgate.net These predictions are based on the structural similarity of the compound to molecules with known activities.

Quantitative Structure-Activity Relationship (QSAR) models are another key predictive tool. Both 2D and 3D-QSAR models have been developed for benzoxazole derivatives to correlate their structural features with biological activities, such as anticancer effects against cell lines like HCT-116. ijpsdronline.com These models help in understanding how specific substitutions on the benzoxazole ring influence activity and can be used to predict the potency of new derivatives like this compound. ijpsdronline.comnih.gov

The predicted properties for benzoxazole derivatives often include a wide range of potential activities. The table below summarizes the types of biological activities frequently predicted for this class of compounds.

| Predicted Biological Activity | Computational Method | Potential Application | Reference |

| Anticancer | QSAR, Molecular Docking | Oncology | ijpsdronline.comnih.gov |

| Anti-tubercular | PASS, Molecular Docking | Infectious Diseases | pnrjournal.com |

| CNS Activity | Molecular Docking, ADME Prediction | Neurology | researchgate.net |

| Antimicrobial | Molecular Docking | Infectious Diseases | nih.gov |

| Topoisomerase Inhibition | ADME/Tox Prediction | Oncology | nih.gov |

| This table is generated based on data from studies on benzoxazole derivatives. |

Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed. nih.gov For benzoxazole derivatives, these calculations assess drug-likeness based on parameters such as Lipinski's rule of five, predicting physicochemical properties and potential toxicity risks, which are critical for further development. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to investigate the binding modes and stability of ligands within the active sites of biological targets. For this compound and its analogues, these studies have been crucial in identifying and validating potential mechanisms of action at the molecular level.

Anticancer Targets (VEGFR-2): A significant focus of docking studies on benzoxazole derivatives has been on their potential as anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov

Docking studies consistently show that the benzoxazole scaffold fits into the ATP-binding pocket of the VEGFR-2 kinase domain. nih.govnih.gov The benzoxazole moiety, including the nitrogen atom, often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the receptor, such as Cysteine 917 (Cys917). nih.govtandfonline.com The 2-phenyl group typically extends into a hydrophobic pocket, while substitutions on the benzoxazole ring system, such as the chloro group at position 6, can further modulate binding affinity and selectivity. mdpi.com Molecular dynamics simulations have been used to confirm the stability of these docked poses over time, showing that the ligand-receptor complex remains stable. researchgate.net

Antimicrobial Targets (DNA Gyrase): DNA gyrase, an enzyme essential for bacterial DNA replication and not present in higher eukaryotes, is another major target for benzoxazole derivatives. nih.govresearchgate.net Molecular docking studies have suggested that benzoxazoles can inhibit this enzyme, pointing to a potential mechanism for their antibacterial activity. nih.govrjraap.com The interactions often occur within the ATP-binding site of the Gyrase B subunit (GyrB). researchgate.net The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues. MD simulations have been employed to validate the stability of these interactions, confirming that the benzoxazole derivatives can remain stably bound within the active site. rjraap.comnih.gov

The following table summarizes key findings from molecular docking studies on benzoxazole derivatives with various biological targets.

| Target Protein | PDB ID | Key Interacting Residues | Predicted Activity | Reference |

| VEGFR-2 | 2OH4, 3VHE | Cys917, Asp1044 | Anticancer | tandfonline.comijrpr.com |

| DNA Gyrase (E. coli) | 1KZN | Asp73, Arg136 | Antibacterial | researchgate.netmdpi.com |

| COVID-19 Main Protease | 6LU7 | Not specified | Antiviral | nih.gov |

| Topoisomerase IIα | Not specified | Not specified | Anticancer | researchgate.net |

| This table is generated based on data from studies on various benzoxazole derivatives. |

These computational investigations provide a detailed molecular-level understanding of how this compound likely interacts with its biological targets. The insights gained from these prediction, docking, and simulation studies are invaluable for the rational design and optimization of more potent and selective benzoxazole-based therapeutic agents. nih.gov

Molecular Mechanisms and Structure Activity Relationships in Biological Research

Foundational Principles of Benzoxazole (B165842) Biological Activity

The biological activity of benzoxazole derivatives is rooted in their distinct chemical structure. The benzoxazole nucleus, an aromatic heterocyclic compound, is considered a structural isostere of naturally occurring purine (B94841) bases like adenine (B156593) and guanine. This structural mimicry facilitates the interaction of benzoxazole-containing molecules with various biopolymers, including enzymes and nucleic acids, which is a key principle underlying their diverse biological effects tandfonline.com.

The versatility of the benzoxazole scaffold allows for chemical modifications at various positions, particularly at the 2-position, which significantly influences the molecule's pharmacological profile. These 2-substituted benzoxazoles have demonstrated a wide spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties nih.govnih.govmdpi.com. The introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric bulk, thereby fine-tuning its binding affinity and selectivity for specific biological targets nih.gov. For instance, the presence of a halogen, such as the chloro group at the 6-position in 6-Chloro-2-phenyl-1,3-benzoxazole, can enhance the lipophilicity and electron-withdrawing nature of the molecule, potentially increasing its cell permeability and interaction with target proteins nih.gov.

Research has consistently shown that the benzoxazole core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of new therapeutic agents targeting a broad range of human diseases frontiersin.orgresearchgate.net.

Mechanistic Interrogations of Biological Activity

The diverse biological effects of this compound and related compounds are a consequence of their interaction with specific molecular targets and pathways within cells. The following sections delve into the specific mechanisms that have been investigated in biological research.

Benzoxazole derivatives have demonstrated notable activity against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as fungi nih.govnih.govderpharmachemica.com. The antimicrobial action of these compounds is often attributed to the inhibition of essential cellular processes in microorganisms.

A study on a structurally related compound, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, demonstrated its wide-ranging antimicrobial effect. The minimum inhibitory concentration (MIC) values for this compound were determined against various microbial strains, highlighting its potential as a broad-spectrum antimicrobial agent nih.gov.

Table 1: In vitro Antimicrobial MIC values (μg/mL) of a 2-(p-chloro-benzyl)-benzoxazole derivative

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli ATCC 35218 | 125 |

| Y. pseudotuberculosis ATCC 911 | 125 |

| P. aeruginosa ATCC 27853 | 125 |

| E. faecalis ATCC 29212 | 62.5 |

| S. aureus ATCC 25923 | 62.5 |

| B. cereus 709 ROMA | 31.25 |

| C. albicans ATCC 10231 | 125 |

Data sourced from a study on a 2-(p-chloro-benzyl)-benzoxazole derivative nih.gov.

The antibacterial activity of some benzoxazole derivatives is linked to the inhibition of bacterial cell wall synthesis nih.gov. This mechanism disrupts the integrity of the bacterial cell, leading to cell death.

A significant mechanism underlying the antibacterial activity of many benzoxazole derivatives is the inhibition of DNA gyrase nih.gov. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. This enzyme introduces negative supercoils into the DNA and is a well-validated target for antibacterial drugs because it is present in bacteria but not in higher eukaryotes researchgate.net.

Molecular docking studies have suggested that 2-substituted benzoxazole derivatives can bind to the ATP-binding site of the GyrB subunit of DNA gyrase nih.govresearchgate.net. This interaction prevents the hydrolysis of ATP, which is necessary for the enzyme's function, thereby inhibiting bacterial DNA replication and leading to cell death researchgate.netnih.gov. The development of benzoxazole-based DNA gyrase inhibitors is a promising strategy for creating new classes of antibiotics researchgate.net.

The structural similarity of the benzoxazole ring to natural purine bases is a fundamental principle that allows these compounds to function as nucleic acid isosteres tandfonline.com. This characteristic enables them to interact with biological polymers that typically bind to nucleotides, such as DNA, RNA, and various enzymes. By mimicking the structure of adenine or guanine, benzoxazole derivatives can potentially interfere with processes like DNA replication, transcription, and protein synthesis. This interaction with the biopolymers of living systems is a key aspect of their broad biological activity tandfonline.com.

Certain benzoxazole derivatives have been shown to influence critical cellular metabolic pathways. A notable example is the NAD+ salvage pathway, which is crucial for maintaining cellular energy metabolism and is involved in various signaling processes nih.govnih.gov.

A study on 2-Phenyl-1,3-benzoxazol-6-ol, a compound structurally similar to this compound, identified it as a potent activator of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+ nih.govnih.gov. By activating NAMPT, this benzoxazole derivative can increase cellular NAD+ levels, thereby impacting cellular processes that are dependent on this coenzyme, such as energy production and the activity of NAD+-dependent enzymes like sirtuins nih.gov. This mechanism suggests a potential role for such compounds in conditions where cellular metabolism is dysregulated.

The induction of apoptosis, or programmed cell death, is a key mechanism behind the anticancer activity of many benzoxazole derivatives nih.gov. These compounds have been shown to trigger apoptosis in various cancer cell lines through different molecular pathways.

One mechanism involves the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic proteins. For example, certain benzoxazole derivatives have been found to down-regulate the expression of Bcl-2, an anti-apoptotic protein, while up-regulating the expression of Bax, a pro-apoptotic protein nih.gov. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, a family of proteases that execute the apoptotic program nih.govfrontiersin.org.

A study on a novel benzoxazole derivative, referred to as compound 14b, demonstrated its ability to induce apoptosis in HepG2 (human liver cancer) cells. This compound caused a significant increase in the level of caspase-3, a key executioner caspase tandfonline.comnih.gov.

Table 2: Apoptosis Induction in HepG2 Cells by a Benzoxazole Derivative

| Cell Treatment | % Apoptosis | Fold Increase in Caspase-3 |

|---|---|---|

| Control (HepG2) | 0.67% | 1.0 |

| Compound 14b (4.61 µM) | 16.52% | 4.8 |

Data from a study on a novel benzoxazole derivative tandfonline.comnih.gov.

Furthermore, some benzoxazole derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating tandfonline.com. For instance, certain derivatives can arrest the cell cycle at the G1/S or G2/M phases in breast cancer cells nih.gov. The ability of these compounds to induce apoptosis, even in multi-drug-resistant cancer cells, highlights their potential as novel anticancer agents researchgate.net.

Role of Charge Transfer in Bioactivity

The biological activity of many organic molecules, including benzoxazole derivatives, can be influenced by their electronic properties, particularly the potential for intramolecular charge transfer (ICT). ICT typically occurs in molecules structured with an electron-donor (D) and an electron-acceptor (A) moiety, connected by a π-conjugated system (a D-π-A architecture). beilstein-journals.orgnih.gov This arrangement facilitates the movement of electron density from the donor to the acceptor upon photoexcitation, creating a highly polarized excited state. This charge-separated state can significantly alter the molecule's reactivity and its ability to interact with biological targets.

In donor-acceptor systems based on benzoxazole, such as certain stilbene (B7821643) derivatives, photoinduced charge transfer has been shown to facilitate photoisomerization through the formation of a quinoid-like structure. researchgate.net The efficiency of this charge transfer and the subsequent deactivation of the excited state are strongly dependent on environmental factors like solvent polarity. researchgate.net For derivatives of 2-phenyl-benzoxazole, fluorescence studies have demonstrated a strong charge transfer character in the emitting singlet state. researchgate.net

In the case of this compound, the molecule possesses the core components for such electronic behavior. The 2-phenyl ring can act as a π-electron donor, while the benzoxazole system can function as the acceptor. The chlorine atom at the 6-position, being an electron-withdrawing group, further modulates the electron density of the benzoxazole core, enhancing its acceptor properties. This inherent electronic arrangement suggests that charge transfer processes could play a significant role in its mechanism of action, potentially influencing its interactions with biological macromolecules like enzymes or DNA.

Structure-Activity Relationship (SAR) Studies of this compound and Related Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological effects. For the this compound scaffold, SAR studies have systematically explored how substitutions at various positions on both the benzoxazole core and the 2-phenyl ring impact its pharmacological profile.

Impact of Substitution at the 6-Position of the Benzoxazole Core

The substitution pattern on the fused benzene (B151609) ring of the benzoxazole core is a critical determinant of biological activity. The 6-position, in particular, has been identified as a key site for modification to tune the pharmacological properties of benzoxazole-based compounds.

Histamine (B1213489) H3 Antagonists : In a series of 4-azabenzoxazole analogues, the introduction of substituted phenyl and pyridyl groups at the 6-position resulted in compounds with significant histamine H3 antagonist activity. nih.gov

Analgesic Activity : Mannich bases derived from 6-acyl-2-oxo-3H-benzoxazoles have been reported to exhibit potent analgesic properties, highlighting the therapeutic potential unlocked by functionalizing the 6-position. jocpr.com

These examples demonstrate that modifications at the 6-position can profoundly influence the pharmacological profile of the benzoxazole scaffold, dictating its therapeutic application.

Table 1: Effect of Substitution at the 6-Position on the Biological Activity of Benzoxazole Derivatives

| Core Structure | Substituent at 6-Position | Observed Biological Activity | Reference |

| 4-Azabenzoxazole | Substituted phenyl, pyridyl | Histamine H3 Antagonist | nih.gov |

| 2-Oxo-3H-benzoxazole | Acyl (Mannich bases) | Analgesic | jocpr.com |

| 1,3-Benzoxazole | Chloro | Component of various bioactive compounds | General |

Influence of the 2-Phenyl Substituent on Potency and Selectivity

The 2-phenyl group is not merely a structural placeholder; its substitution pattern is a primary driver of potency and selectivity for this class of compounds. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can dramatically alter the interaction of the molecule with its biological target. researchgate.net

Studies have shown that:

Antiproliferative Activity : The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO₂) at the ortho- and para-positions of the 2-phenyl ring, was found to enhance anti-proliferative activity against colon cancer cells. researchgate.net In another study, derivatives with a methoxy (B1213986) group at the 3-position of the phenyl ring, along with an N,N-diethyl or morpholine (B109124) substituent at the 4-position, generally showed higher antiproliferative activity. mdpi.comnih.gov The substitution of a p-fluorophenyl group at the 2-position has also been reported to increase cytotoxicity. researchgate.net

Antimicrobial Activity : The modification of the 2-phenyl ring also impacts antimicrobial effects. For instance, substituting the phenyl ring with a five-membered thiophene (B33073) ring was found to increase antibacterial activity against E. coli. researchgate.net Another study on a library of 2-phenyl-1,3-benzoxazoles established a clear structure-activity relationship for their antimicrobial properties. nih.gov

These findings collectively indicate that the 2-phenyl ring offers a versatile handle for fine-tuning the biological activity of benzoxazole derivatives.

Table 2: Influence of 2-Phenyl Substitutions on Biological Activity

| 2-Phenyl Ring Substitution | Biological Activity | Cell Line / Organism | Reference |

| ortho-Chloro, para-Nitro | Enhanced Anti-proliferative | Colon Cancer Cells | researchgate.net |

| 3-Methoxy and 4-(N,N-diethyl/morpholine) | Higher Anti-proliferative | Various Cancer Cell Lines | mdpi.comnih.gov |

| para-Fluoro | Increased Cytotoxicity | Various Cancer Cell Lines | researchgate.net |

| Thiophene (in place of phenyl) | Increased Antibacterial | E. coli | researchgate.net |

Effects of Other Ring Substitutions on Pharmacological Profiles

Key findings include:

Position 5 : This position has been extensively studied. The introduction of a halogen atom (like chlorine or bromine), a hydroxyl group, or a methyl group at the 5-position can lead to enhanced antiproliferative activity. mdpi.com The combination of a halogen at position 5 with specific aryl substituents at position 2 is a common strategy for developing potent anticancer agents.

Positions 4 and 7 : While less documented than position 5, these positions are also important. Studies on related heterocycles like benzotellurazoles have explored the placement of electron-donating (e.g., methyl, tert-butyl) and electron-withdrawing (e.g., CF₃) groups at the 5- and 7-positions to modulate the electronic properties and intermolecular interactions of the molecules. acs.org

General Tolerance : Synthetic accessibility studies have shown that the benzoxazole core can be formed from 2-aminophenol (B121084) precursors already bearing a range of substituents. Halogen (Cl, Br), alkyl (methyl, tert-butyl), and even strongly electron-withdrawing nitro groups on the aminophenol ring are tolerated, allowing for the synthesis of a diverse library of derivatives for biological screening. nih.gov

This demonstrates that the entire benzoxazole ring system is sensitive to substitution, providing a broad chemical space for the development of new therapeutic agents.

Table 3: Summary of Pharmacological Effects of Other Ring Substitutions

| Position of Substitution | Substituent Type | Observed Effect | Reference |

| 5 | Halogen (Cl, Br), -OH, -CH₃ | Enhanced Antiproliferative Activity | mdpi.com |

| 5 and 7 | Electron-donating or -withdrawing | Modulates electronic properties and molecular interactions | acs.org |

| 4, 5, 6, or 7 | Halogen, Alkyl, Nitro | Tolerated in synthesis, allowing for diverse derivatives | nih.gov |

Advanced Applications and Emerging Research Directions

Applications in Material Science

The 2-phenylbenzoxazole (B188899) scaffold is a versatile component for creating novel photoluminescent materials. rsc.org Its derivatives are noted for being robust emitters of solid-state fluorescence, a highly desirable characteristic for various material science applications. rsc.orgrsc.org The specific properties can be tuned through chemical modifications, such as the introduction of substituents on the benzoxazole (B165842) core or the 2-phenyl ring. rsc.orgnih.gov

While direct research on 6-Chloro-2-phenyl-1,3-benzoxazole as a primary photoconductor is not extensively documented, related oxazole-based aromatic systems have shown significant promise in this area. For instance, complex molecules known as Triphenoxazoles, which feature an oxazole (B20620) moiety fused to a triphenylene (B110318) core, have been identified as fluorescent photoconducting materials. sigmaaldrich.com The electronic and material properties of these systems can be modulated by grafting different aryl groups onto the C2 position of the oxazole ring. sigmaaldrich.com This principle suggests that the 2-phenylbenzoxazole framework, including chlorinated derivatives, represents a promising scaffold for designing and developing new organic photoconductors for potential use in flexible electronic applications. sigmaaldrich.com

The search for organic materials with high non-linear optical (NLO) properties for applications in photonics and optoelectronics has drawn attention to molecules with large delocalized π-electron systems. nih.gov Donor-acceptor (D-A) conjugated polymers are particularly effective in this regard. nih.gov The benzoxazole moiety can be incorporated into such systems to create chromophores with significant NLO activity. Research has demonstrated that methacrylate (B99206) polymers containing nitro-benzoxazole derivatives exhibit notable second-order NLO properties, with resonance-enhanced d₃₃ coefficients determined by second-harmonic generation (SHG) experiments. researchgate.net The fundamental structure of this compound, with the electron-withdrawing chlorine atom and the π-conjugated phenyl group, provides a basis for designing molecules with potential NLO characteristics suitable for optoelectronic and optical limiting applications. nih.govnih.gov

The strong fluorescence, high photostability, and charge-carrying potential of 2-phenylbenzoxazole derivatives make them suitable candidates for active layers in organic electronic devices. rsc.orgmdpi.com Materials used in optoelectronics, such as organic light-emitting diodes (OLEDs), organic photodiodes, and solar cells, rely on compounds that can efficiently absorb light and/or transport charge. nih.gov The development of benzoxazole derivatives with tailored photophysical properties is an active area of research. mdpi.com For example, fluorinated benzoxazole liquid crystal compounds have been synthesized to evaluate their electro-optical properties for photonic applications. researchgate.net The inherent properties of the this compound scaffold suggest its potential utility as a component in the active layers of organic photodiodes and solar cells, an area ripe for future investigation.

Role as Fluorescent Probes in Biochemical Investigations

Benzoxazole derivatives are recognized for their promising photoluminescent properties, which are highly favorable for their use as fluorescent probes in biological research. periodikos.com.br These compounds can be designed to interact with specific biological targets, such as nucleic acids and cellular organelles, often resulting in a significant "light-up" effect where their fluorescence intensity increases dramatically upon binding. periodikos.com.brresearchgate.net

As safer and sensitive alternatives to conventional intercalating dyes, benzoxazole derivatives have been successfully developed as fluorescent probes for DNA. periodikos.com.brperiodikos.com.br Studies show that these molecules can bind to DNA, with intercalation being a common mode of interaction, leading to enhanced fluorescence emission with increasing DNA concentrations. periodikos.com.brperiodikos.com.br Naphthoxazoles, which feature an extended aromatic system, have been shown to interact with DNA through groove binding, underscoring the potential of the oxazole core in designing effective DNA probes. scielo.br

Furthermore, the benzoxazole scaffold is integral to the design of probes for subcellular imaging, particularly for mitochondria. nih.govscielo.brresearchgate.net Specially designed benzoxadiazole-based probes can selectively accumulate in mitochondria and detect specific analytes like hydrogen sulfide (B99878) (H₂S), a key signaling molecule. nih.govewha.ac.kr These probes can distinguish cancer cells from normal cells based on differences in mitochondrial H₂S levels. nih.govewha.ac.kr Other derivatives have been engineered to respond to changes in the mitochondrial environment, such as pH, allowing for the detection of mitochondrial dysfunction. acs.org The versatility of the benzoxazole core allows for its conjugation with various recognition sites to create highly specific and functional mitochondrial probes. acs.org

Summary of Research on Benzoxazole Derivatives

| Derivative Class | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| 2-Phenylbenzoxazoles (PBOs) | Solid-State Emitters | Many PBO derivatives are strongly emissive as pure solids due to favorable crystal packing, making them attractive for photoluminescent materials. | rsc.org |

| Benzoxazoles & Naphthoxazoles | DNA Probes | Exhibit enhanced fluorescence upon binding to DNA, primarily through intercalation or groove binding, offering a safer alternative to traditional dyes. | periodikos.com.brperiodikos.com.brscielo.br |

| Benzoxadiazole-based Probes | Mitochondrial Imaging | Can be designed to selectively detect analytes like H₂S in mitochondria, enabling the differentiation of cancer cells from normal cells. | nih.govewha.ac.kr |

| Nitro-benzoxazole Polymers | Non-Linear Optics | Methacrylate polymers containing benzoxazole chromophores show significant second-order NLO properties. | researchgate.net |

| Hydroxy-PBO Derivatives | Structure-Property Studies | The presence of intermolecular hydrogen bonding in hydroxy-substituted PBOs can quench solid-state fluorescence, a key factor in material design. | nih.gov |

Strategies for Rational Design and Optimization of Benzoxazole-Based Agents

The versatility of the benzoxazole skeleton provides an ideal scaffold for the rational design and optimization of new functional molecules. nih.gov Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence the desired properties. researchgate.net

Beyond traditional substitutions, advanced chemical strategies are being employed for optimization. The Sulfur(VI) Fluoride Exchange (SuFEx) click reaction is a powerful tool for late-stage functionalization. mdpi.com This method has been used to synthesize novel benzoxazole derivatives, such as 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, by creating sulfate (B86663) linkers. mdpi.comresearchgate.net This strategy allows for the immobilization of benzoxazole compounds onto polymer chains or material surfaces and facilitates the joining of different molecular fragments to create hybrid molecules with novel characteristics. mdpi.comresearchgate.net Furthermore, efforts are being made to develop environmentally benign synthesis methods, such as using green catalysts like fly ash for the condensation reaction that forms the 2-phenyl substituted benzoxazole scaffold. nih.gov

Future Perspectives in Benzoxazole Research

The unique combination of stability, robust fluorescence, and tunable electronic properties of the this compound scaffold and its parent family of compounds points toward a promising future in diverse scientific fields. There are considerable opportunities for further research and development in their application as sensitive and safe fluorescent DNA probes. periodikos.com.brperiodikos.com.br

In material science, the 2-phenylbenzoxazole fragment is increasingly recognized as an excellent building block for new photoluminescent materials. rsc.org Future work will likely focus on harnessing their strong solid-state emission for applications in OLEDs, solid-state sensing, and optical waveguides. rsc.orgmdpi.com The potential to incorporate these compounds into polymer matrices could lead to the development of advanced materials for flexible electronics and 3D-printable optical components. sigmaaldrich.com

In the realm of biochemical investigations, the future lies in creating more sophisticated and multifunctional probes. This includes designing agents for targeted drug delivery and developing advanced probes for bioimaging that can monitor cellular functions and mechanisms of drug action in real-time. mdpi.com The ability to specifically target organelles like mitochondria and report on their status holds immense potential for diagnosing and studying a range of diseases. nih.govscielo.bracs.org The continued exploration of SAR and the use of innovative synthetic strategies will be key to unlocking the full potential of benzoxazole-based agents. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the efficient synthetic routes for 6-Chloro-2-phenyl-1,3-benzoxazole, and how do their yields compare under different conditions?

- Methodological Answer : The compound can be synthesized via single-step methods using 2-aminophenol derivatives and substituted aldehydes. For example, a solvent-free approach with catalytic systems like palladium-supported nanocatalysts or magnetic solid acids ([Fe₃O₄@SiO₂@Am-PPC-SO₃H][HSO₄]) achieves yields of 70–89% under reflux or microwave irradiation . Comparative analysis of reaction parameters (e.g., time, temperature, solvent) is critical for yield optimization.

Q. What spectroscopic and crystallographic techniques are recommended for confirming the structure of this compound?

- Methodological Answer : Use X-ray crystallography to determine bond angles and molecular packing (e.g., deviations in exocyclic angles due to steric effects) . Complement with NMR (¹H/¹³C) for functional group verification and HPLC for purity assessment (>95%). Recrystallization in methanol or ethanol improves purity .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, S. aureus). Use microdilution methods in 96-well plates and compare with standard antibiotics. Stability under light and air should be confirmed via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can solvent-free or green chemistry approaches be optimized for synthesizing this compound derivatives?

- Methodological Answer : Optimize by screening catalysts (e.g., ionic liquids, nanocatalysts) and reaction conditions (e.g., microwave irradiation, 80°C, 18 hours). For example, palladium-supported [SMNP@GLP][Cl] in DMF under O₂ achieves high yields (85–95%) with reduced toxicity. Monitor reaction progress via TLC and GC-MS .

Q. How can molecular docking studies be applied to predict the binding affinity of this compound with target enzymes?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry via DFT) and receptor (e.g., acetylcholinesterase or bacterial gyrase). Analyze binding poses, hydrogen bonding, and hydrophobic interactions. Validate with in vitro assays .

Q. What strategies resolve discrepancies in reported synthetic yields or biological activity data for this compound derivatives?

- Methodological Answer : Conduct systematic reproducibility studies by varying catalysts, solvents, and stoichiometry. For biological data, standardize assay protocols (e.g., cell line selection, incubation time). Use statistical tools (ANOVA) to identify significant variables .

Q. What mechanistic insights can be gained from studying the cyclization reactions in benzoxazole synthesis?

- Methodological Answer : Investigate intermediates via in situ FT-IR or HPLC-MS to track cyclization steps. For example, desulfurization of isothiocyanates with H₂O₂ in ethanol under microwave irradiation forms benzoxazole rings via radical intermediates. Kinetic studies (Arrhenius plots) reveal activation energy barriers .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs to enhance pharmacological properties?

- Methodological Answer : Synthesize analogs with substitutions at the phenyl (e.g., 4-Cl, 2-NO₂) or benzoxazole (e.g., 5-CH₃) positions. Evaluate biological activity (e.g., IC₅₀ for cytotoxicity) and correlate with electronic (Hammett constants) or steric parameters (molecular volume). QSAR models can predict optimal substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.